2-ethyl-4-nitro-2H-1,2,3-triazole

Regioselective alkylation Triazole synthesis Isomer distribution

2-Ethyl-4-nitro-2H-1,2,3-triazole is an N2-alkyl-substituted 4-nitro-1,2,3-triazole, a subclass of electron-deficient heterocycles with both energetic material and pharmaceutical intermediate relevance. The compound features a nitro group at the 4-position and an ethyl substituent specifically at the N2 nitrogen of the 1,2,3-triazole ring, distinguishing it from its N1- and N3-alkylated isomers.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
Cat. No. B8519458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-4-nitro-2H-1,2,3-triazole
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESCCN1N=CC(=N1)[N+](=O)[O-]
InChIInChI=1S/C4H6N4O2/c1-2-7-5-3-4(6-7)8(9)10/h3H,2H2,1H3
InChIKeyPUHOBPBAHALGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-nitro-2H-1,2,3-triazole: Scientific Selection Guide for N2-Alkyl Nitrotriazole Procurement


2-Ethyl-4-nitro-2H-1,2,3-triazole is an N2-alkyl-substituted 4-nitro-1,2,3-triazole, a subclass of electron-deficient heterocycles with both energetic material and pharmaceutical intermediate relevance [1]. The compound features a nitro group at the 4-position and an ethyl substituent specifically at the N2 nitrogen of the 1,2,3-triazole ring, distinguishing it from its N1- and N3-alkylated isomers. Molecular formula C₄H₆N₄O₂, molecular weight 142.12 g/mol, CAS not universally standardized [2].

Why N1-, N2-, and N3-Alkyl-4-nitro-1,2,3-triazoles Are Not Interchangeable in Chemical Development


The alkylation of 4-nitro-1,2,3-triazole produces a mixture of three regioisomers—N1-, N2-, and N3-ethylated products—in a molar ratio of approximately 4:8:1 [1]. These isomers exhibit fundamentally different physicochemical and reactivity profiles that preclude generic substitution. N2-alkyl derivatives such as 2-ethyl-4-nitro-2H-1,2,3-triazole demonstrate the highest molecular ion stability in mass spectrometry independent of alkyl chain structure [2], enabling unambiguous analytical differentiation from N1- and N3-isomers. Critically, N2-substituted 4-nitro-1,2,3-triazoles do not undergo mercuration under conditions where N1-isomers react readily, a direct consequence of substantially lower CH acidity calculated by DFT [3]. For synthetic applications requiring specific electrophilic substitution pathways or for analytical workflows demanding stable molecular ion signatures, isomer identity determines experimental outcome and must be verified prior to procurement.

Quantitative Differentiation Evidence for 2-Ethyl-4-nitro-2H-1,2,3-triazole Versus N1- and N3-Alkyl Isomers


Alkylation Regioisomer Distribution: N2-Isomer as the Major Alkylation Product

The alkylation of sodium 4-nitro-1,2,3-triazolate with ethyl bromide produces three regioisomeric N-ethyl-4-nitro-1,2,3-triazoles. The N2-alkylated isomer (2-ethyl-4-nitro-2H-1,2,3-triazole) constitutes the predominant product in the mixture [1].

Regioselective alkylation Triazole synthesis Isomer distribution

Molecular Ion Stability in Electron Ionization Mass Spectrometry

N2-alkyl-4-nitro-1,2,3-triazoles exhibit the highest molecular ion stability and intensity in electron ionization (70 eV) mass spectrometry, independent of the nature of the alkyl substituent. This behavior is distinct from N1- and N3-alkylated isomers [1].

Mass spectrometry Structural isomer differentiation Analytical characterization

Differential Reactivity in Electrophilic Mercuration: N2-Isomers Are Unreactive

DFT calculations (B3LYP) demonstrate that 2-substituted N-alkyl-4-nitro-1,2,3-triazoles possess considerably lower CH acidity than their 1-substituted counterparts. Experimentally, 1-isomers undergo mercuration with HgBr₂ in alkali solution, whereas 2-substituted compounds do not react under identical conditions [1].

CH acidity Electrophilic substitution Triazole functionalization

Reduction Outcome: Amino-Chloro Derivative Formation Unique to HCl-Mediated Conditions

Reduction of 2-ethyl-4-nitro-2H-1,2,3-triazole in the presence of HCl yields both the expected 4-amino-2-ethyl-2H-1,2,3-triazole and a concurrent 4-amino-5-chloro-2-ethyl-2H-1,2,3-triazole side product. This dual-product outcome is specific to HCl-mediated conditions [1].

Nitro reduction Amino-triazole synthesis Heterocyclic amine intermediates

Procurement-Relevant Application Scenarios for 2-Ethyl-4-nitro-2H-1,2,3-triazole Based on Verified Differentiation Evidence


Synthetic Chemistry: Use as the Major Alkylation Product for Efficient Route Development

Given that alkylation of 4-nitro-1,2,3-triazole with ethyl bromide produces the N2-isomer as the predominant product (N2:N1:N3 = 8:4:1) [1], 2-ethyl-4-nitro-2H-1,2,3-triazole represents the most synthetically accessible N-ethyl-4-nitro-1,2,3-triazole isomer. Laboratories seeking to scale N-alkyl nitrotriazole production or utilize these compounds as building blocks should prioritize this isomer for yield efficiency and synthetic practicality.

Analytical Chemistry: Reference Standard for Isomer Identification via Mass Spectrometry

The N2-alkyl-4-nitro-1,2,3-triazole series exhibits the highest molecular ion stability and intensity in electron ionization mass spectrometry, independent of the alkyl substituent [2]. 2-Ethyl-4-nitro-2H-1,2,3-triazole is therefore the optimal reference compound for establishing MS-based analytical methods to differentiate N1-, N2-, and N3-alkyl nitrotriazole isomers, a critical requirement for quality control in pharmaceutical intermediate procurement.

Medicinal Chemistry: N2-Isomer Selection for SAR Studies Requiring C5 Stability

For structure-activity relationship (SAR) investigations where C5 functionalization of the triazole ring is not desired or where metabolic stability at C5 is advantageous, the N2-isomer is the preferred scaffold. DFT and experimental data confirm that N2-alkyl-4-nitro-1,2,3-triazoles possess significantly lower CH acidity and do not undergo electrophilic mercuration, unlike their N1-substituted counterparts [3]. This differential reactivity can be exploited to design compounds with distinct metabolic or chemical stability profiles.

Process Chemistry: Reduction Protocol Optimization to Minimize Chloro-Byproduct Formation

When converting 2-ethyl-4-nitro-2H-1,2,3-triazole to its 4-amino derivative for downstream functionalization (e.g., sulfonamide or perfluoroalkanesulfonamide synthesis) [4], process chemists should anticipate the formation of 4-amino-5-chloro-2-ethyl-2H-1,2,3-triazole when HCl is present in the reduction medium. This knowledge informs purification strategy development and may motivate the selection of alternative, non-HCl reduction conditions to improve yield and purity of the target amine.

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